molecular formula C8H6N2O B092563 1,8-Naphthyridin-2(1H)-one CAS No. 15936-09-1

1,8-Naphthyridin-2(1H)-one

Cat. No. B092563
CAS RN: 15936-09-1
M. Wt: 146.15 g/mol
InChI Key: ZFRUGZMCGCYBRC-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that is part of the naphthyridine family, which includes various isomeric bicyclic systems containing two pyridine rings. These compounds are known for their biological importance and have been utilized in the design of bioactive molecules, including those with insecticidal activities .

Synthesis Analysis

The synthesis of 1,8-naphthyridin-2(1H)-one derivatives has been achieved through different methods. A catalyst-free and Pd-supported tandem amination sequence has been developed for the assembly of these derivatives, with aliphatic amines reacting in a catalyst-free mode and anilines requiring Pd-supported conditions . Additionally, a series of 1,8-naphthyridine derivatives have been synthesized by hybridizing the naphthyridine scaffold with a neonicotinoid core structure, demonstrating significant insecticidal activity . Another efficient synthetic route involves the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds to produce 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridin-2(1H)-one derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine have been synthesized and characterized, revealing their high thermal robustness and phase transition temperatures . Additionally, the structural investigations of 2-methyl-1,8-naphthyridine hydrochloride and hydrobromide have shown that hydrogen-bonds and π-π interactions lead to extended networks .

Chemical Reactions Analysis

1,8-Naphthyridin-2(1H)-one derivatives have been involved in various chemical reactions. For example, reactions with aldehydes have led to novel derivatives with red-fluorescence emissions and two-photon absorption . The known 1,8-naphthyridine-2,7-dicarboxaldehyde has been elaborated into novel 2,7-dimethylimine derivatives through condensation with various primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridin-2(1H)-one derivatives have been extensively studied. The synthesized 4,8-substituted 1,5-naphthyridines exhibit low optical band gaps and emit blue fluorescence in both dilute solution and solid state. Their electron affinities and ionization potentials make them suitable for use as electron-transport materials and hole-injecting/hole-transport materials, respectively . The electrochemical characterization of binuclear rhodium and ruthenium complexes with 1,8-naphthyridine-2,7-dicarboxylate has also been reported, with the mixed-valence state RuIII-RuII being highly stabilized by the ligand .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
  • Methods of Application or Experimental Procedures : The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which were then evaluated for their activities against FGFR1, 2, and 3 .
  • Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Application as Cannabinoid-2 Receptor Agonists

  • Scientific Field : Pharmacology
  • Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the design and synthesis of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives, which act as highly selective cannabinoid-2 receptor agonists .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes are not detailed in the available resources .

Application in Solvent-Free Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the solvent-free synthesis of 2,9-di(3-aryl[1,8]naphthyridin-2-yl)-1,2,3,4,7,8,9,10-octahydro[1,2]diazepino[4’,5’:4,5]naphtho[1,8-de][1,2]diazepine-1,4,7,10-tetraones .
  • Methods of Application or Experimental Procedures : The synthesis is reported by the cyclocondensation of 3-aryl-2-hydrazino-1,8-naphthyridines with 1,4,5,8-naphthalene tetracarboxylic diandydride in a 2:1 molar ratio in the presence of a catalytic amount of DMF in combination with microwave irradiation .
  • Results or Outcomes : The products are obtained in very good yields with high purity. The compounds have been evaluated for their antibacterial and anti-inflammatory activities .

Application in ACAT Inhibitory Activity

  • Scientific Field : Pharmacology
  • Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives with hydrophilic groups to improve aqueous solubility and pharmacokinetic property .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : SMP-797, one of the synthesized compounds, showed potent ACAT inhibitory activity and excellent oral efficacy .

Application in FGFR Inhibitory Activity

  • Scientific Field : Pharmacology
  • Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in ACAT Inhibitory Activity

  • Scientific Field : Pharmacology
  • Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives with hydrophilic groups to improve aqueous solubility and pharmacokinetic property .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : SMP-797, one of the synthesized compounds, showed potent ACAT inhibitory activity and excellent oral efficacy .

Safety And Hazards

1,8-Naphthyridin-2(1H)-one may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

1,8-Naphthyridin-2(1H)-one and its derivatives have potential applications in neuro-inflammation, supporting further investigations of the effects of these compounds in the therapy of multiple sclerosis, particularly on the aspects regarding activation and inflammation .

properties

IUPAC Name

1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRUGZMCGCYBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305955
Record name 1,8-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridin-2(1H)-one

CAS RN

15936-09-1
Record name 15936-09-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dihydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 2-amino-1,8-naphthyridine (III) thus produced is converted to the diazonium salt with sodium nitrite in an acid, preferably trifluoroacetic acid or sulfuric acid. The diazonium salt is prepared at -5° C. or less during the addition, over a period of about 2 hours, of the sodium nitrite. The reaction mixture then is generally maintained at this temperature for an additional hour, and combined with a mixture of ice and water. The aqueous mixture is then made alkaline preferably with ammonium hydroxide, and the product 1,8-naphthyridine-2-(1H)-one (IV) isolated using known techniques.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
MH Sherlock, JJ Kaminski, WC Tom… - Journal of medicinal …, 1988 - ACS Publications
A novel class of antiallergy agents, thesubstituted 1, 8-naphthyridin-2 (Lff)-ones, is described. The present compounds are orally active, potent inhibitors of allergicand nonallergic …
Number of citations: 112 pubs.acs.org
PD Williams, DD Staas, S Venkatraman… - Bioorganic & medicinal …, 2010 - Elsevier
Optimization studies using an HIV RNase H active site inhibitor containing a 1-hydroxy-1,8-naphthyridin-2(1H)-one core identified 4-position substituents that provided several potent …
Number of citations: 68 www.sciencedirect.com
C Manera, G Saccomanni, AM Malfitano… - European journal of …, 2012 - Elsevier
CB2 receptor ligands are becoming increasingly attractive drugs due to the potential role of this receptor in several physiopathological processes. Using our previously described series …
Number of citations: 63 www.sciencedirect.com
AB Eldrup, BB Nielsen, G Haaima… - European Journal of …, 2001 - Wiley Online Library
The synthesis of two novel PNA nucleobases derived from 1,8‐naphthyridin‐2(1H)‐one (bT) and benzo[b]‐1,8‐naphthyridin‐2(1H)‐one (tT) are reported, together with their …
RA Mekheimer - Synthesis, 2001 - thieme-connect.com
Azidation of the chloroaldehyde 2, which was obtained from the 6-hydroxy-2-pyridones 1, afforded the 6-azido-2-pyridones 3. Compound 3 can be converted to the corresponding 6-…
Number of citations: 29 www.thieme-connect.com
Z Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C8H7N3O·H2O, adjacent organic molecules are linked together into a tape along the a axis through N—H⋯N and N—H⋯O hydrogen bonds…
Number of citations: 1 scripts.iucr.org
H Ban, M Muraoka, N Ohashi - Tetrahedron letters, 2003 - Elsevier
4-Halo-1,8-naphthyridin-2(1H)-ones readily available from 2-chloronicotinic acid were subjected to the Suzuki coupling reaction with arylboronic acids to give a diversity of 4-aryl-1,8-…
Number of citations: 27 www.sciencedirect.com
A Matsuura, N ASHIZAWA, R ASAKURA… - Biological and …, 1994 - jstage.jst.go.jp
New substituted 1, 8-naphthyridjn-2 (1H)-ones have been found to exhibit highly selective phosphodiesterase (PDE) IV inhibition. These compounds inhibited polymorphonuclear …
Number of citations: 26 www.jstage.jst.go.jp
RA Mekheimer, AMA Hameed, KU Sadek - Arkivoc, 2007 - arkat-usa.org
Reaction of 6-chloro-3-cyano-5-formyl-1, 4-dimethyl-(1H)-pyridin-2-one (1) with [(ethoxycarbonyl) methylene] triphenylphosphorane (2) afforded 5-ethoxycarbonylvinyl-2-pyridone …
Number of citations: 20 www.arkat-usa.org
AB Eldrup, C Christensen, G Haaima… - Journal of the …, 2002 - ACS Publications
The synthesis and evaluation of a series of novel nucleobases based on substituted 1,8-naphthyridin-2(1H)-ones are reported. The nucleobases were designed to meet the …
Number of citations: 57 pubs.acs.org

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